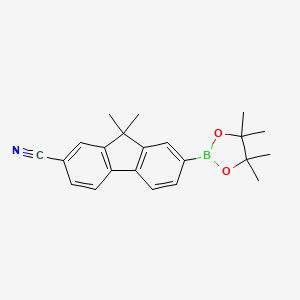

![molecular formula C7H9BrO2 B2762504 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2383628-42-8](/img/structure/B2762504.png)

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

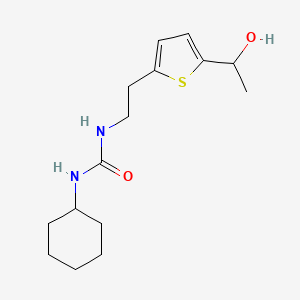

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is a chemical compound with the molecular formula C₆H₇BrO₂ . It has a molecular weight of 189.96 . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of bromoacetic acid involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Additionally, the synthesis of new bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid involves a bicyclo[1.1.1]pentane motif. Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

The chemical reactions involving 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds are diverse. For example, the BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation . Furthermore, the functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates involves highly selective activation and functionalization of bridgehead (C3)-boronic pinacol esters (Bpin), leaving the C2-Bpin intact and primed for subsequent derivatization .Applications De Recherche Scientifique

Bioisosteric Modifications in Drug Design

Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl groups, and acetylenic moieties. These BCPs can mimic the spatial and electronic properties of other functional groups, enhancing drug candidates’ physicochemical properties. Researchers have investigated the incorporation of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid into drug scaffolds to optimize pharmacokinetics, binding affinity, and metabolic stability .

Heterocyclic Chemistry

The BCP halide products obtained from the synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid can be further transformed. Researchers have explored their conversion to parent phenyl/tert-butyl surrogates, carbonyls, alcohols, and heterocycles. These versatile derivatives offer opportunities for novel heterocyclic compound synthesis.

Propriétés

IUPAC Name |

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTJRBQZYWXZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)

![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)